![molecular formula C20H25N3O4S2 B4624035 N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)
N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
Thioureas and their derivatives are a class of organosulfur compounds with significant scientific interest due to their versatile applications, ranging from medicinal chemistry to chemosensing. These compounds are characterized by the presence of a thiourea moiety, which contributes to their unique chemical and physical properties. Thiourea itself is known for its role in various syntheses and as a starting material for producing thiourea derivatives with enhanced or specific functionalities.
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to "N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea," typically involves the reaction of amines with isothiocyanates or carbon disulfide in the presence of suitable bases. These reactions offer a straightforward route to a wide range of thiourea derivatives by varying the amine and isothiocyanate starting materials. The use of Lawesson's reagent in thiourea synthesis has also been highlighted for its role in thionation, showcasing the versatility of thiourea derivatives synthesis (Larik et al., 2017).
Scientific Research Applications
Herbicidal Activities
Research has shown that compounds incorporating pharmacophores similar in structure to N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea have been designed to target Protoporphyrinogen oxidase (Protox), an important action target for herbicides. Compounds with cyclic imide, phenylurea, and specific acetate pharmacophores have shown promising herbicidal activities. For instance, compound 3 with a triazolinone scaffold demonstrated significant herbicidal activity comparable to commercial products, suggesting potential application in postemergent herbicide development for broadleaf weed control in rice fields (Yan-ping Luo et al., 2008).
Molecular Structure Studies
The crystal structure of a p-anisoylthiourea salt, which shares a morpholinium group similar to that in N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, has been studied. The analysis revealed significant intra- and intermolecular hydrogen bonding, providing insights into the structural stability and potential interactions of related compounds (M. Yusof & B. Yamin, 2005).
Synthesis and Characterization
Novel cinnamoyl thiourea derivatives, including compounds structurally related to N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, have been synthesized and characterized. The synthesized compounds were analyzed using spectroscopic techniques, and their structures were confirmed by single crystal X-ray diffraction methods, highlighting the methods and potential applications of these compounds in further scientific research (I. Hassan et al., 2011).
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-26-19-5-3-2-4-16(19)10-11-21-20(28)22-17-6-8-18(9-7-17)29(24,25)23-12-14-27-15-13-23/h2-9H,10-15H2,1H3,(H2,21,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBORFPKBMCSBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)ethyl]-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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